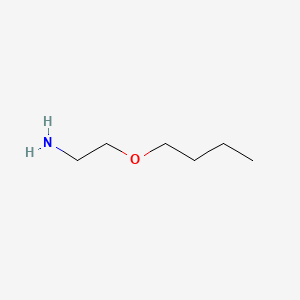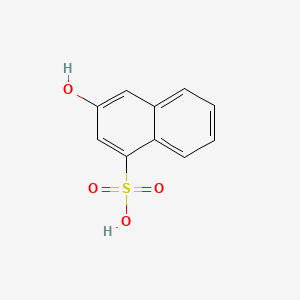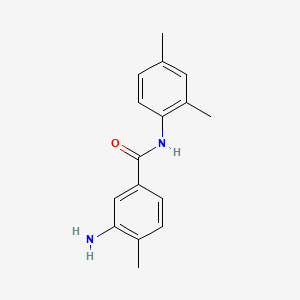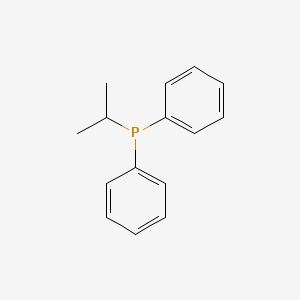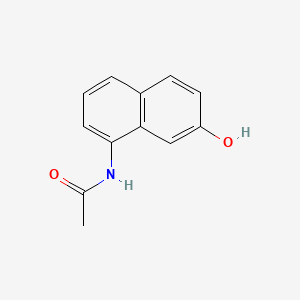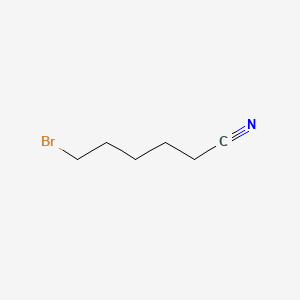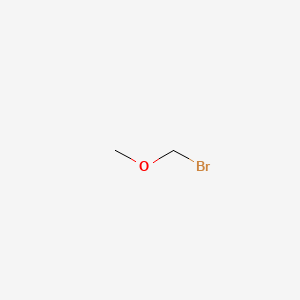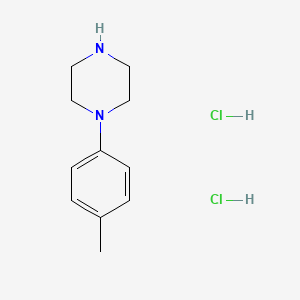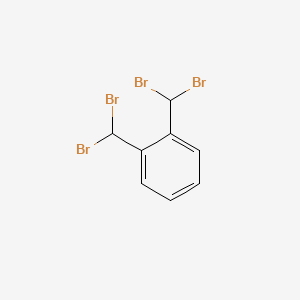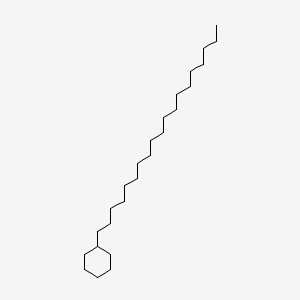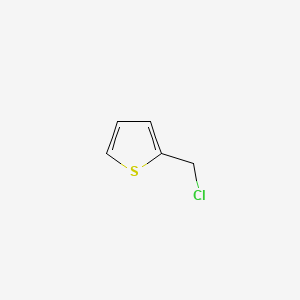
2-(Clorometil)tiofeno
Descripción general
Descripción
2-(Chloromethyl)thiophene, also known as 2-CM-Thiophene, is an organosulfur compound with a molecular formula of C4H4ClS. It is a colorless liquid with a pungent odor and low boiling point. 2-CM-Thiophene is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the production of polymers and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Inhibición de la corrosión
2-(Clorometil)tiofeno: se utiliza en la química industrial y la ciencia de los materiales como un inhibidor de la corrosión . Sus derivados forman capas protectoras sobre los metales, previniendo la oxidación y la degradación. Esta aplicación es crucial para extender la vida útil de las estructuras y componentes metálicos en entornos hostiles.
Semiconductores orgánicos
Los derivados del tiofeno desempeñan un papel importante en el avance de los semiconductores orgánicos . Estos materiales son esenciales para desarrollar dispositivos electrónicos flexibles, ligeros y rentables. El this compound se puede utilizar para sintetizar compuestos que forman la capa activa en dispositivos semiconductores orgánicos.
Transistores de efecto de campo orgánico (OFET)
El compuesto también es fundamental en la fabricación de OFET . Los OFET son un tipo de transistor que utiliza materiales semiconductores orgánicos y tiene aplicaciones en circuitos digitales y tecnologías de visualización, como el papel electrónico y las pantallas de diodos orgánicos emisores de luz (OLED).
Fabricación de OLED
This compound: se utiliza en la producción de OLED . La tecnología OLED se utiliza ampliamente en pantallas para teléfonos inteligentes, televisores y monitores debido a su capacidad para producir luz brillante, colorida y eficiente sin necesidad de retroiluminación.
Propiedades farmacológicas
Las moléculas con el sistema de anillo de tiofeno, incluidas las derivadas del this compound, presentan diversas propiedades farmacológicas . Tienen usos potenciales como agentes anticancerígenos, antiinflamatorios, antimicrobianos, antihipertensivos y antiateroscleróticos.
Síntesis de compuestos biológicamente activos
El compuesto sirve como precursor en la síntesis de moléculas biológicamente activas . Por ejemplo, puede participar en la reacción de Gewald para crear derivados de aminotiofeno, que se exploran por su potencial terapéutico.
Ciencia de materiales avanzada
Los derivados del this compound se investigan por su uso en materiales avanzados . Estos materiales tienen aplicaciones en áreas como el almacenamiento de energía, las tecnologías de detección y la nanotecnología.
Modelado y diseño molecular
Por último, el compuesto se utiliza en el modelado molecular para diseñar estructuras termodinámicamente estables que contienen modificaciones químicamente reactivas . Esta aplicación es vital en el campo de la química computacional y el diseño de fármacos.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that thiophene derivatives can exhibit inhibitory potency against certain enzymes .
Mode of Action
Thiophenes, in general, are electron-rich aromatic compounds . This property might influence their interaction with targets.
Biochemical Pathways
Thiophenes are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Some thiophene derivatives have been found to exhibit good inhibitory potency against certain enzymes .
Análisis Bioquímico
Biochemical Properties
2-(Chloromethyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The compound’s interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules, potentially leading to enzyme inhibition or activation .
Cellular Effects
2-(Chloromethyl)thiophene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . Additionally, 2-(Chloromethyl)thiophene can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 2-(Chloromethyl)thiophene involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the formation of adducts that may alter the function of these biomolecules . This can result in enzyme inhibition or activation, depending on the specific target and context . Additionally, 2-(Chloromethyl)thiophene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)thiophene can change over time due to its stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of byproducts that may have different biological activities . Long-term exposure to 2-(Chloromethyl)thiophene in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)thiophene vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response . High doses of 2-(Chloromethyl)thiophene can lead to toxic effects such as liver damage, oxidative stress, and inflammation .
Metabolic Pathways
2-(Chloromethyl)thiophene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological effects .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)thiophene is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its biological activity, as it may preferentially target certain organelles or cellular structures .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)thiophene can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, 2-(Chloromethyl)thiophene may interact with nuclear proteins, affecting gene expression and DNA repair processes .
Propiedades
IUPAC Name |
2-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOHKPSBGLXIRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227307 | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-50-4 | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYL)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ8C6HMR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


